

# Bemcentinib in STK11-Mutated NSCLC: A Comparative Analysis of Efficacy and Therapeutic Landscape

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bemcentinib

Cat. No.: B612113

[Get Quote](#)

For Immediate Release

A deep dive into the clinical efficacy of the selective AXL inhibitor, **bemcentinib**, for the treatment of non-small cell lung cancer (NSCLC) harboring STK11 mutations reveals a promising new therapeutic avenue. This guide provides a comprehensive comparison of **bemcentinib** with current standard-of-care and emerging therapies, supported by available clinical trial data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals.

Patients with STK11-mutated NSCLC represent a challenging-to-treat population with a poor prognosis, often exhibiting resistance to standard chemo-immunotherapy regimens. The STK11 gene, a tumor suppressor, plays a critical role in cellular metabolism and immune signaling. Its mutation is associated with an immune-suppressed tumor microenvironment, limiting the efficacy of checkpoint inhibitors. **Bemcentinib**, a first-in-class, oral, selective AXL inhibitor, has emerged as a potential strategy to overcome this resistance by targeting the AXL receptor tyrosine kinase, a key driver of immune evasion and drug resistance.

## Efficacy of Bemcentinib in STK11-Mutated NSCLC

Clinical investigation of **bemcentinib** in STK11-mutated NSCLC is primarily centered around two key clinical trials: the Phase II BGBC008 (NCT03184571) trial and the ongoing Phase Ib/IIa BGBC016 (NCT05469178) trial.

The BGBC008 trial evaluated **bemcentinib** in combination with the anti-PD-1 antibody pembrolizumab in previously treated, advanced non-squamous NSCLC. While the trial was not exclusively for an STK11-mutated population, a notable early signal of activity was observed in this subgroup. Preliminary data indicated that three out of three evaluable patients with STK11 mutations demonstrated an objective clinical response or clinical benefit.<sup>[1]</sup> For the overall trial population, the combination of **bemcentinib** and pembrolizumab showed a median overall survival (mOS) of 13.0 months and a median progression-free survival (mPFS) of 6.2 months.<sup>[2]</sup>

Building on these encouraging preliminary findings, the BGBC016 trial is a global, open-label study specifically designed to assess the safety, tolerability, and efficacy of **bemcentinib** in combination with standard-of-care (pembrolizumab and platinum-doublet chemotherapy) in treatment-naïve, advanced/metastatic non-squamous NSCLC patients with STK11 mutations.<sup>[3][4]</sup> This ongoing trial is poised to provide more definitive data on the role of **bemcentinib** in this specific patient population.

## Comparison with Standard of Care and Alternative Therapies

The current standard of care for first-line treatment of metastatic non-squamous NSCLC without actionable driver mutations is typically a combination of a checkpoint inhibitor and platinum-based chemotherapy. The efficacy of these regimens in the STK11-mutated subgroup has been explored in retrospective analyses of several large Phase III trials.

Treatment Regimen	Trial	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Investigational					
Bemcentinib + Pembrolizumab	BGBC008 (Phase II)	2nd/3rd Line Advanced NSCLC (STK11-mutated subgroup)	3 of 3 evaluable patients showed clinical benefit	Data not available	Data not available
Standard of Care					
Pembrolizumab + Chemotherapy	KEYNOTE-189 (Subgroup Analysis)	1st Line Metastatic Non-Squamous NSCLC (STK11-mutated)	30.6%	HR 0.81 (0.44–1.47) vs. Chemo alone	HR 0.75 (0.37–1.50) vs. Chemo alone
Nivolumab + Ipilimumab + Chemotherapy	CheckMate 9LA (Subgroup Analysis)	1st Line Metastatic NSCLC (STK11-mutated)	Trend towards OS benefit	Trend towards PFS benefit	Trend towards OS benefit vs. Chemo alone
Durvalumab + Tremelimumab + Chemotherapy	POSEIDON (Subgroup Analysis)	1st Line Metastatic Non-Squamous NSCLC (STK11-mutated)	Data not available	Data not available	15.0 months

---

Emerging  
Therapies

---

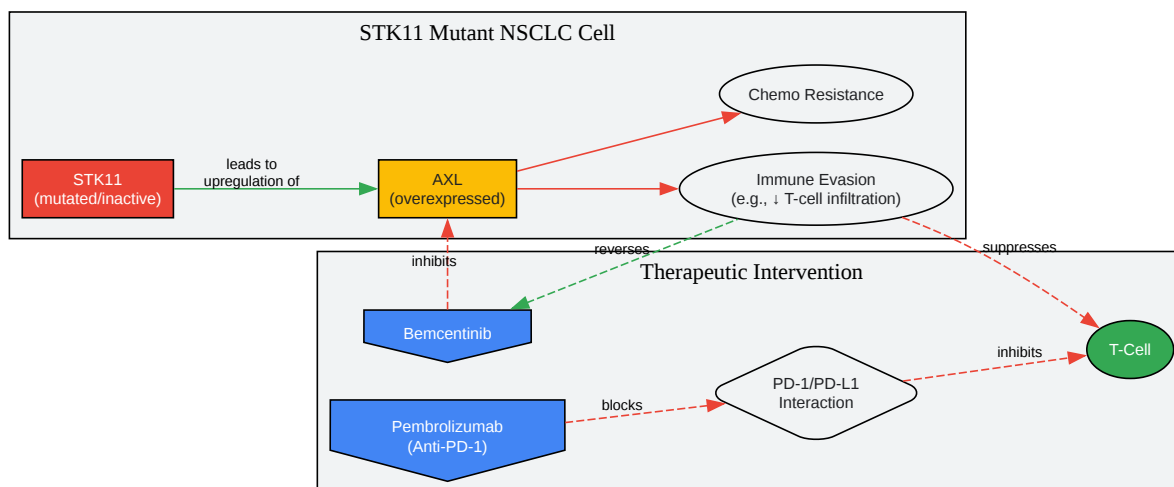
STK-012 + Pembrolizum ab + Chemotherap y	STK-012-101 (Phase Ia/Ib)	1st Line PD- L1-negative Non- Squamous NSCLC (includes STK11- mutated)	60% (in patients with STK11, KEAP1, and/or SMARCA4 mutations)	Data not available	Data not available
--	------------------------------	---	---	-----------------------	-----------------------

---

## Signaling Pathways and Experimental Workflows

The scientific rationale for targeting AXL in STK11-mutated NSCLC is rooted in the interplay between these two pathways. STK11 mutations are associated with an immune-suppressed or "cold" tumor microenvironment. AXL overexpression is a key mechanism of immune evasion.

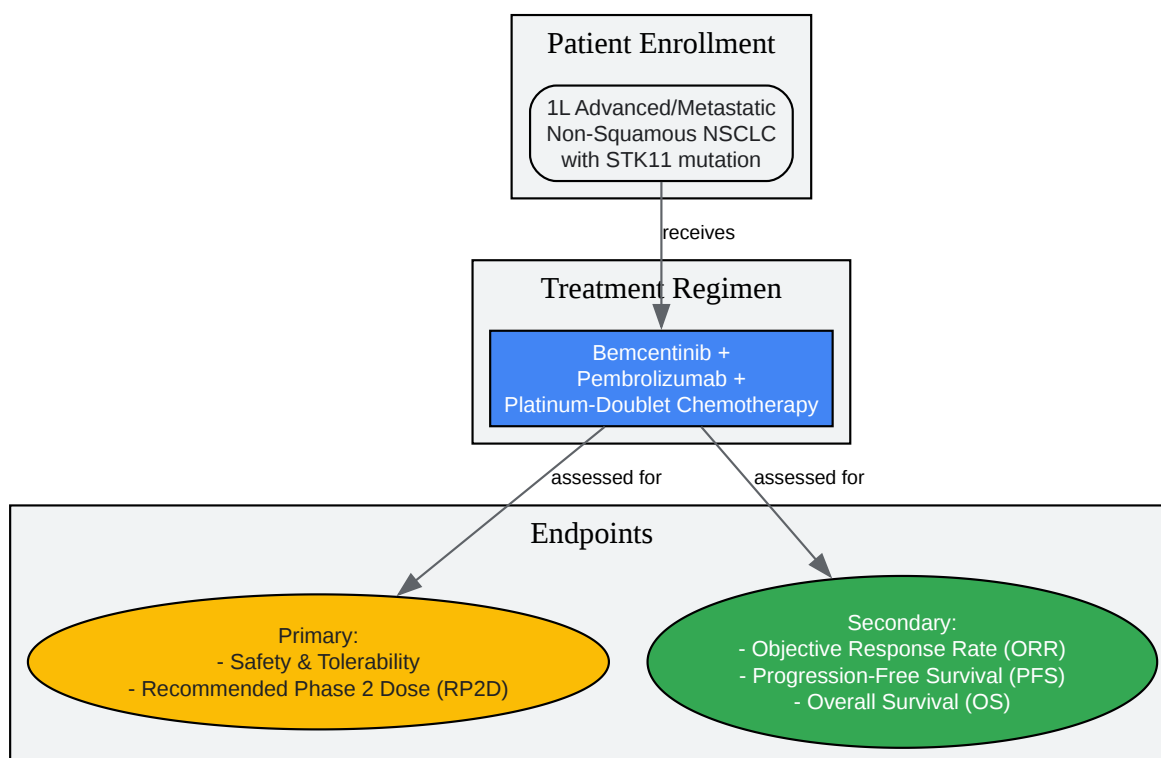
**Bemcentinib**, by inhibiting AXL, is hypothesized to reprogram the tumor microenvironment, making it more susceptible to checkpoint inhibitors.



[Click to download full resolution via product page](#)

Caption: AXL and STK11 signaling interplay in NSCLC.

The clinical trials investigating **bemcentinib** follow a structured workflow to assess its safety and efficacy.



[Click to download full resolution via product page](#)

Caption: BGBC016 (NCT05469178) trial workflow.

## Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for the interpretation and replication of findings.

BGBC008 (NCT03184571) - Phase II Study of **Bemcentinib** with Pembrolizumab[5]

- Study Design: Open-label, multi-center, single-arm study.
- Patient Population: Patients with previously treated, advanced adenocarcinoma of the lung. The trial included cohorts of patients who had progressed on chemotherapy, immunotherapy, or both.

- Intervention: **Bemcentinib** administered orally daily in combination with pembrolizumab administered intravenously every 3 weeks.
- Primary Outcome Measures: Objective Response Rate (ORR) per RECIST v1.1.
- Secondary Outcome Measures: Progression-Free Survival (PFS), Overall Survival (OS), and safety.

BGBC016 (NCT05469178) - Phase Ib/IIa Study of **Bemcentinib** with Chemoimmunotherapy[3][4][6][7]

- Study Design: Open-label, multi-center, Phase Ib dose-escalation followed by a Phase IIa expansion.
- Patient Population: Treatment-naïve patients with advanced or metastatic non-squamous NSCLC with an STK11 mutation.
- Intervention: **Bemcentinib** administered orally daily in combination with pembrolizumab and investigator's choice of platinum-doublet chemotherapy (pemetrexed plus carboplatin or cisplatin) for 4 cycles, followed by maintenance therapy with **bemcentinib** and pembrolizumab.
- Primary Outcome Measures:
  - Phase Ib: Safety and tolerability to determine the recommended Phase II dose (RP2D).
  - Phase IIa: Objective Response Rate (ORR) at 6 and 12 months.
- Secondary Outcome Measures: PFS, OS, Duration of Response (DoR), and safety.

KEYNOTE-189 (NCT02578680) - Phase III Study of Pembrolizumab with Chemotherapy[8][9][10][11][12]

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Patient Population: Previously untreated metastatic nonsquamous NSCLC without sensitizing EGFR or ALK mutations.

- Intervention: Pemetrexed and a platinum-based drug plus either pembrolizumab or placebo every 3 weeks for 4 cycles, followed by maintenance therapy with pembrolizumab or placebo plus pemetrexed.
- Primary Outcome Measures: Overall Survival (OS) and Progression-Free Survival (PFS).
- Subgroup Analysis: Retrospective analysis of efficacy in patients with STK11 mutations.

CheckMate 9LA (NCT03215706) - Phase III Study of Nivolumab and Ipilimumab with Chemotherapy[2][13][14][15]

- Study Design: Randomized, open-label trial.
- Patient Population: Treatment-naïve patients with Stage IV or recurrent NSCLC.
- Intervention: Nivolumab plus ipilimumab combined with two cycles of histology-based chemotherapy versus chemotherapy alone for up to four cycles.
- Primary Outcome Measures: Overall Survival (OS).
- Subgroup Analysis: Exploratory analysis of efficacy in patients with STK11 mutations.

POSEIDON (NCT03164616) - Phase III Study of Durvalumab and Tremelimumab with Chemotherapy[16][17][18][19][20]

- Study Design: Randomized, open-label, multi-center, global study.
- Patient Population: Treatment-naïve patients with metastatic NSCLC without EGFR or ALK mutations.
- Intervention: Three arms: durvalumab plus tremelimumab and chemotherapy; durvalumab plus chemotherapy; or chemotherapy alone.
- Primary Outcome Measures: Progression-Free Survival (PFS) and Overall Survival (OS) for durvalumab plus chemotherapy versus chemotherapy.
- Subgroup Analysis: Exploratory analysis of efficacy in patients with STK11 mutations.



## Conclusion

The available data, although still emerging, suggests that **bemcentinib** holds promise as a therapeutic agent for the difficult-to-treat population of patients with STK11-mutated NSCLC. The strong scientific rationale for targeting AXL in this context, coupled with early positive signals from the BGBC008 trial, has paved the way for the dedicated BGBC016 trial, which will be instrumental in defining the role of **bemcentinib** in the first-line setting.

Compared to the modest efficacy of standard chemo-immunotherapy regimens in the STK11-mutated subgroup, as seen in retrospective analyses of pivotal trials, the potential for **bemcentinib** to restore immune sensitivity is a significant area of investigation. Furthermore, the emergence of other novel agents targeting this population underscores the active research and development landscape aimed at improving outcomes for these patients. The results of ongoing and future clinical trials are eagerly awaited to fully elucidate the clinical utility of **bemcentinib** and to establish its place in the treatment paradigm for STK11-mutated NSCLC.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bemcentinib (BGB324) in Combination With Pembrolizumab in Patients With Advanced Non-small Cell Lung Cancer (NSCLC) [clin.larvol.com]
- 2. First-line nivolumab plus ipilimumab combined with two cycles of chemotherapy in patients with non-small-cell lung cancer (CheckMate 9LA): an international, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. clinicalresearch.com [clinicalresearch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Pembrolizumab plus Chemotherapy in Metastatic Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. cda-amc.ca [cda-amc.ca]
- 13. ajmc.com [ajmc.com]
- 14. A Study of Nivolumab and Ipilimumab Combined With Chemotherapy Compared to Chemotherapy Alone in First Line NSCLC [clin.larvol.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Study of Durvalumab + Tremelimumab With Chemotherapy or Durvalumab With Chemotherapy or Chemotherapy alone for Patients With Lung Cancer (POSEIDON). [astrazenecaclinicaltrials.com]
- 19. Durvalumab With or Without Tremelimumab in Combination With Chemotherapy as First-Line Therapy for Metastatic Non-Small-Cell Lung Cancer: The Phase III POSEIDON Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Study of Durvalumab + Tremelimumab With Chemotherapy or Durvalumab With Chemotherapy or Chemotherapy Alone for Patients With Lung Cancer (POSEIDON). [clin.larvol.com]
- To cite this document: BenchChem. [Bemcentinib in STK11-Mutated NSCLC: A Comparative Analysis of Efficacy and Therapeutic Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612113#analysis-of-bemcentinib-efficacy-in-stk11-mutated-nsclc]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)